2-乙炔基-1-苯并呋喃

概览

描述

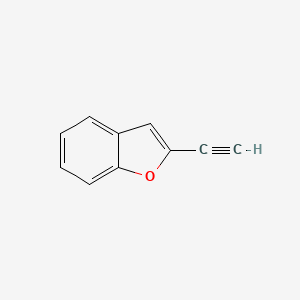

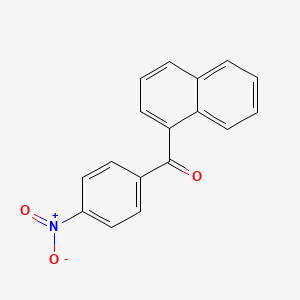

2-Ethynyl-1-benzofuran is a chemical compound with the molecular formula C10H6O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent studies. For instance, a new series of benzofuran derivatives has been synthesized, with their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, which could be converted into a sophisticated molecule for drug production .Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1-benzofuran can be analyzed using various methods. For instance, the InChI string representation of the molecule isInChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-1-benzofuran include a molecular weight of 142.15 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, and a topological polar surface area of 13.1 Ų .科研应用

合成取代苯并呋喃和吲哚-吡咯烷

通过银介导的反应,涉及2-乙炔基-1-苯并呋喃衍生物,有效合成了有价值的取代苯并呋喃和吲哚-吡咯。这一过程以顺序5-内环化和[3 + 2]环加成为特征,以其原子和步骤效率而著称,并可容纳广泛的底物 (Liu et al., 2019)。

苯并呋喃的炔基化

在一项开创性工作中,使用金催化剂和锌路易斯酸实现了对苯并呋喃的直接炔基化。这种方法以其高选择性和成功应用于复杂结构如8-甲氧基黄酮而闻名 (Li & Waser, 2013)。

钯催化合成二官能苯并呋喃衍生物

使用钯催化的新型合成途径实现了2,3-二官能苯并呋喃衍生物的创造。这种方法突显了2-乙炔基-1-苯并呋喃在生成多样结构如2-苯并呋喃喹啉和苯并呋喃炔二酮方面的多功能性 (Hu et al., 2018)。

荧光有机纳米颗粒的形成

包括从2-乙炔基-1-苯并呋喃衍生的乙炔基连接的苯并呋喃-萘啶化合物已被用于制备具有独特光物理性质的荧光有机纳米颗粒(FONs)。与其分子对应物相比,这些FONs表现出增强的荧光和溶剂致色性能 (Sun et al., 2006)。

钯作为催化剂的一锅法合成

创新的一锅法反应涉及2-乙炔基-1-苯并呋喃和各种催化剂,包括钯,已在温和条件下合成了2-炔基苯并呋喃。这一过程强调了在高效生产苯并呋喃衍生物中催化剂选择的重要性 (Ju-feng, 2010)。

抗HIV、抗癌和抗微生物药剂

对苯并呋喃衍生物的研究已经确定了具有显著体外活性的化合物,可用于抗击HIV、癌症和微生物感染。这些发现表明了苯并呋喃化合物的潜在治疗价值,包括从2-乙炔基-1-苯并呋喃衍生的化合物,在治疗各种疾病方面 (Rida et al., 2006)。

合成新型苯并呋喃-萘酰亚胺衍生物

已探索了从基于2-乙炔基-1-苯并呋喃的化合物合成苯并呋喃-萘酰亚胺衍生物的创新合成方法。这些衍生物展示了独特的光物理性质,突显了它们在开发新材料和技术方面的潜力 (Yang et al., 2005)。

钯催化串联环化

使用2-乙炔基-1-苯并呋喃作为底物开发了钯催化的串联环化过程,用于构建二官能苯并呋喃衍生物。这种方法的效率和实用性展示了它在合成和制药化学中的潜在应用 (Li et al., 2015)。

抗结核病研究

涉及苯并呋喃衍生物的研究,包括从2-乙炔基-1-苯并呋喃衍生的化合物,已显示出在抗结核病应用中的潜力。这项研究强调了这些化合物在开发治疗结核病新疗法方面的重要性 (Thorat et al., 2016)。

天然来源和合成

苯并呋喃化合物,包括与2-乙炔基-1-苯并呋喃相关的化合物,在自然界中已被发现,并展示出一系列生物活性。最近在这些化合物的合成方面取得的进展已经扩大了它们在药物发现和开发中的潜在应用(Miao et al., 2019)。

Safety And Hazards

未来方向

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on the development of benzofuran derivatives as antimicrobial agents and the total synthesis of natural products containing benzofuran rings .

性质

IUPAC Name |

2-ethynyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJXCBVOHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549990 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1-benzofuran | |

CAS RN |

39165-03-2 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)